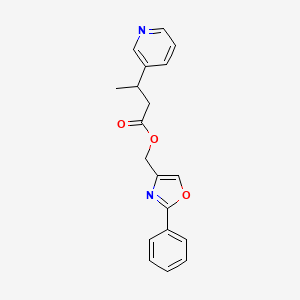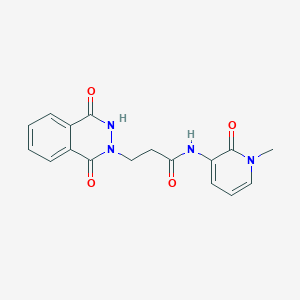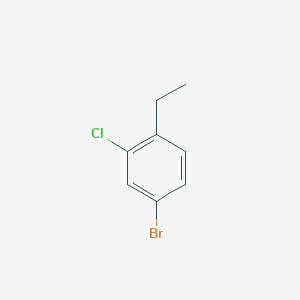
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and oxazole, which are both heterocyclic compounds. The synthesis of this compound is a complex process that involves several steps, and it requires expertise in organic chemistry.
作用機序
The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the activity of certain receptors in the brain, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
One of the advantages of using (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate in lab experiments is its potential application in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate. One of the future directions is the further study of its potential anticancer activity, and the development of new drugs based on this compound. Another future direction is the study of its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the study of the mechanism of action of this compound and its potential application in the development of new antibiotics and antifungal agents is also a future direction.
合成法
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate involves several steps, which are carried out in a controlled environment. The first step involves the synthesis of 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-pyridin-3-ylbutanol in the presence of a base to form the final product. The synthesis of this compound requires expertise in organic chemistry, and it is a time-consuming process.
科学的研究の応用
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has potential applications in various fields of scientific research. This compound has been studied for its potential anticancer activity, and it has shown promising results in preclinical studies. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been studied for its potential application in the development of new drugs for the treatment of infectious diseases.
特性
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(16-8-5-9-20-11-16)10-18(22)23-12-17-13-24-19(21-17)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYSLXUEUGBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=COC(=N1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

